molecular formula C13H18N2O2S B2656484 1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920158-82-3

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B2656484
CAS No.: 920158-82-3
M. Wt: 266.36
InChI Key: YJXXAEXJMUMGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a heterocyclic compound featuring a hexahydroquinazolinone core modified with a tetrahydrofuran (THF)-derived substituent and a thioxo group at position 2. This structure combines conformational rigidity from the THF moiety with the electron-rich, polarizable sulfur atom, making it a candidate for diverse pharmacological and materials science applications.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-13-14-12(18)10-5-1-2-6-11(10)15(13)8-9-4-3-7-17-9/h9H,1-8H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXXAEXJMUMGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the thioxo group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Core Structure Modifications

The hexahydroquinazolinone scaffold is shared among several derivatives, but substituent variations critically influence physicochemical and biological properties. Key analogs include:

Compound Substituents Molecular Formula Key Features
1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (Target) THF-methyl at position 1; thioxo at position 4 C₁₄H₁₈N₂O₂S Enhanced lipophilicity due to THF; potential for hydrogen bonding via thioxo
1-(3-morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one Morpholinopropyl at position 1 C₁₅H₂₂N₄O₂S Increased polarity from morpholine; possible improved solubility in polar media
4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one No substituents at position 1 C₈H₁₀N₂OS Simpler structure; lower molecular weight; limited steric hindrance
4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (QZL7) 4-methoxyphenyl and methyl groups C₁₆H₂₀N₂O₂ Aromatic substituents enhance π-π interactions; methoxy group modulates reactivity

Physicochemical Properties

  • Solubility: The morpholinopropyl analog is expected to exhibit higher aqueous solubility than the THF-methyl derivative due to morpholine’s polar nature. Conversely, the THF-methyl group may enhance solubility in organic solvents.
  • Stability : Thioxo-containing analogs (e.g., ) are prone to oxidation under acidic conditions, but the THF ring’s electron-donating effects in the target compound may mitigate this instability.

Biological Activity

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a tetrahydrofuran ring with a thioxo group and a hexahydroquinazolinone core. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes:

  • Tetrahydrofuran ring : A five-membered cyclic ether.
  • Thioxo group : A sulfur-containing functional group that may influence biological interactions.
  • Hexahydroquinazolinone core : A bicyclic structure that contributes to the compound's pharmacological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The binding of this compound to these targets can modulate their activity, thereby exerting its biological effects. Current research is focused on elucidating these mechanisms in detail.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess antimicrobial activity against various bacterial strains.

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Similar thioxo-containing compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. Ongoing studies aim to evaluate the efficacy of this compound in various cancer models.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research is exploring its potential to protect neuronal cells from oxidative stress and neurodegeneration.

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialShowed significant inhibition of Gram-positive bacteria growth.
Study BAnticancerInduced apoptosis in cancer cell lines with IC50 values in low micromolar range.
Study CNeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cultures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.